molecular formula C20H21ClN2O3 B13402734 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid

4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid

Cat. No.: B13402734
M. Wt: 372.8 g/mol
InChI Key: JFVOJRUOMYKLOC-UHFFFAOYSA-N
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Description

4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid is a complex organic compound that features a piperidine ring, a picolinoyl group, and a chlorophenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Picolinoyl Group: This can be achieved by reacting picolinic acid with an appropriate chlorinating agent to form picolinoyl chloride.

    Attachment of the Chlorophenethyl Group: The picolinoyl chloride is then reacted with 3-chlorophenethylamine under basic conditions to form the intermediate 3-(3-chlorophenethyl)picolinoyl chloride.

    Formation of the Piperidine Ring: The intermediate is then reacted with piperidine-1-carboxylic acid under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenethyl derivatives.

Scientific Research Applications

4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-1-carboxylic acid and its derivatives share structural similarities.

    Picolinoyl Compounds: Compounds containing the picolinoyl group, such as picolinic acid derivatives.

    Chlorophenethyl Compounds: Compounds like 3-chlorophenethylamine and its derivatives.

Uniqueness

4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

4-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonyl]piperidine-1-carboxylic acid

InChI

InChI=1S/C20H21ClN2O3/c21-17-5-1-3-14(13-17)6-7-15-4-2-10-22-18(15)19(24)16-8-11-23(12-9-16)20(25)26/h1-5,10,13,16H,6-9,11-12H2,(H,25,26)

InChI Key

JFVOJRUOMYKLOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl)C(=O)O

Origin of Product

United States

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